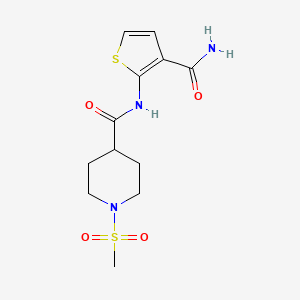
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (also known as CPT-4) is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which has made it a promising candidate for use in laboratory experiments.
作用机制
The exact mechanism of action of CPT-4 is not well understood. However, it is believed that CPT-4 acts as an inhibitor of several enzymes, including cyclin-dependent kinases, protein kinases, and proteases. Additionally, it has been suggested that CPT-4 may act as an agonist of certain transcription factors, which could explain its ability to regulate gene expression.
Biochemical and Physiological Effects
CPT-4 has been found to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess anti-inflammatory, anti-oxidative, and anti-apoptotic properties. Furthermore, it has been found to modulate the activity of various proteins involved in cell cycle progression, apoptosis, and gene expression.
实验室实验的优点和局限性
CPT-4 has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify. Second, it is relatively stable, making it suitable for long-term experiments. Third, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. Additionally, it is not always easy to ensure the purity of the compound, which can lead to inaccurate results.
未来方向
There are several potential future directions for the use of CPT-4 in scientific research. First, further studies are needed to better understand its mechanism of action. Second, studies are needed to further investigate its effects on cell cycle progression, apoptosis, and gene expression. Third, studies are needed to explore its potential therapeutic applications, such as its use as an anti-cancer or anti-inflammatory drug. Fourth, studies are needed to investigate its potential to modulate the activity of other proteins, such as transcription factors and kinases. Finally, studies are needed to explore its potential use in other laboratory experiments, such as drug screening and high-throughput screening.
合成方法
CPT-4 can be synthesized by a two-step process. The first step involves the reaction of a thiophene-3-carbamate derivative with 1-methanesulfonylpiperidine-4-carboxylic acid in the presence of a base. This reaction yields the desired CPT-4 compound. The second step involves the purification of the compound using chromatography.
科学研究应用
CPT-4 has been studied for its potential use in a variety of scientific research applications. In particular, it has been studied for its ability to regulate a variety of cellular processes, including gene expression, cell cycle progression, and apoptosis. Furthermore, it has been studied for its potential to modulate the activity of a variety of proteins, including transcription factors, kinases, and proteases.
属性
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-8(3-6-15)11(17)14-12-9(10(13)16)4-7-20-12/h4,7-8H,2-3,5-6H2,1H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFZUSNUNTLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538294.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538300.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538314.png)
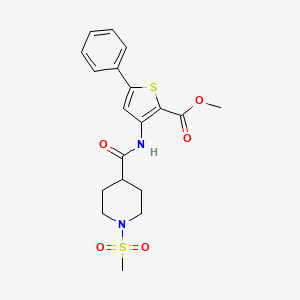
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538321.png)
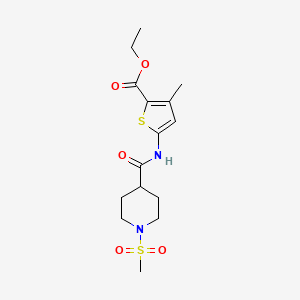
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538340.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538341.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538359.png)
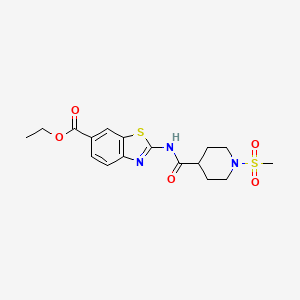
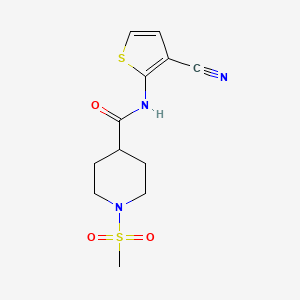

![1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538377.png)
